Product packaging for 5-(4-Bromophenyl)isoxazol-3-amine(Cat. No.:CAS No. 6525-98-0)

5-(4-Bromophenyl)isoxazol-3-amine

Cat. No.: B1602353
CAS No.: 6525-98-0
M. Wt: 239.07 g/mol
InChI Key: YINDFUSXBDZGIH-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Organic Synthesis

Isoxazoles, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, are of paramount importance in medicinal chemistry. rsc.orgnih.gov Their unique electronic and structural features contribute to a wide array of biological activities, making them attractive cores for drug discovery. rsc.org The isoxazole scaffold is a versatile building block in organic synthesis, allowing for the construction of complex molecular architectures. nih.gov Recent advancements in synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have further expanded the accessibility and diversity of isoxazole derivatives. rsc.orgnih.gov

The inherent bioactivity of isoxazoles is vast, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov This broad spectrum of activity has propelled isoxazoles to the forefront of research in developing novel therapies for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. rsc.org The ability to readily modify the isoxazole ring allows for the fine-tuning of pharmacological properties, enhancing potency and selectivity. nih.gov

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. nih.govopenmedicinalchemistryjournal.com An overwhelming majority of biologically active compounds, including many essential natural products like alkaloids and antibiotics, feature heterocyclic moieties. openmedicinalchemistryjournal.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, which are crucial for drug-receptor interactions and pharmacokinetic profiles. nih.gov

The structural diversity of heterocyclic compounds provides a vast chemical space for medicinal chemists to explore in the quest for new therapeutic agents. nih.govrsc.org Advances in synthetic organic chemistry have enabled the rapid and efficient synthesis of a wide variety of functionalized heterocycles, accelerating the drug discovery process. rsc.org These compounds are integral to the development of treatments for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. ijnrd.orgnumberanalytics.com

Specific Research Focus on 5-(4-Bromophenyl)isoxazol-3-amine within the Isoxazole Class

Within the diverse class of isoxazoles, this compound has emerged as a compound of significant research interest. Its structure, featuring a bromophenyl group at the 5-position and an amine group at the 3-position of the isoxazole ring, makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom serves as a useful handle for further chemical modifications through various cross-coupling reactions, while the amine group provides a site for derivatization to introduce different functional groups.

This particular isoxazole derivative is a key building block in pharmaceutical and biochemical research. chemimpex.com It has been utilized in the development of potential anti-inflammatory and anticancer agents. chemimpex.com Furthermore, its applications extend to material science, where it can be incorporated into polymers to enhance their properties. chemimpex.com The strategic placement of the bromo and amino functionalities on the isoxazole core provides a versatile platform for creating libraries of compounds for screening and lead optimization in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1602353 5-(4-Bromophenyl)isoxazol-3-amine CAS No. 6525-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDFUSXBDZGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584813
Record name 5-(4-Bromophenyl)-1,2-oxazol-3-amine
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-98-0
Record name 5-(4-Bromophenyl)-3-isoxazolamine
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Record name 5-(4-Bromophenyl)-1,2-oxazol-3-amine
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Record name 6525-98-0
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Synthetic Methodologies for 5 4 Bromophenyl Isoxazol 3 Amine and Its Derivatives

Historical Development of Isoxazole (B147169) Synthesis

The chemistry of isoxazoles dates back to the late 19th century, with significant early contributions from Claisen, who first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond by heating nitroethane with aqueous alkalies. ijpcbs.com However, a major advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com These early discoveries laid the groundwork for the diverse synthetic strategies available today.

Classical Synthetic Approaches to the Isoxazole Ring System

The construction of the isoxazole ring can be broadly categorized into two classical approaches: 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. These methods have been refined over the years to allow for the synthesis of a wide array of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.gov

The reaction of nitrile oxides with alkynes directly yields the aromatic isoxazole ring, while their reaction with alkenes produces isoxazolines, which can subsequently be oxidized to isoxazoles. nih.govmdpi.com Nitrile oxides are often generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or nitroalkanes, to circumvent their instability. mdpi.comnih.govchemtube3d.comacs.org

A common method for generating nitrile oxides involves the dehydrohalogenation of hydroxymoyl chlorides. nih.gov Another approach is the oxidation of aldoximes. ijpcbs.com The choice of precursor and reaction conditions can be tailored to the specific substrates being used. For instance, a one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Solid-phase synthesis methodologies have also been developed to create libraries of isoxazole derivatives for screening purposes. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of complex molecules and modified biomolecules. For example, isoxazoline-linked pseudodisaccharides and modified oligodeoxynucleotides have been prepared using regioselective 1,3-dipolar cycloadditions. mdpi.com

Table 1: Examples of Nitrile Oxide Cycloadditions

Nitrile Oxide Precursor Dipolarophile Catalyst/Conditions Product Type
Hydroxyimidoyl chlorides Terminal alkynes Cu/Al2O3, ball-milling 3,5-disubstituted isoxazoles
Aldoximes Alkenes TFA, (diacetoxyiodo)benzene 3,5-disubstituted isoxazolines
Nitroalkane-tethered peptides Alkynes in situ generation Peptide-isoxazole conjugates

A critical aspect of the 1,3-dipolar cycloaddition is the regioselectivity, which determines the substitution pattern of the resulting isoxazole. In the reaction of a nitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially be formed. The regiochemical outcome is influenced by a combination of steric and electronic factors. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. mdpi.com Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For many thermal cycloadditions with polarized alkynes, the inherent polarity of the nitrile oxide directs the regioselectivity, leading to the formation of 5-substituted isoxazoles. acs.org

However, the regioselectivity can be reversed under certain conditions. For example, ruthenium-catalyzed cycloadditions of nitrile oxides with electron-rich alkynes have been shown to produce 4-heterosubstituted isoxazoles, the opposite regioisomer to that obtained under thermal conditions. acs.org This highlights the ability to control the regiochemical outcome by careful selection of catalysts and reaction conditions. Studies using density functional theory (DFT) have also been employed to understand and predict the regioselectivity, indicating that distortion energies required to achieve the transition state play a significant role. nih.gov

Cyclocondensation Reactions

Another major pathway to isoxazoles involves the cyclocondensation of a three-carbon component with a source of hydroxylamine (B1172632). wikipedia.org This approach is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through cycloaddition reactions.

The classical Hantzsch isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. youtube.com The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

This method provides a straightforward route to a variety of substituted isoxazoles. For instance, the reaction of β-keto esters with hydroxylamine can yield isoxazol-5-ones. mdpi.com Similarly, chalcones, which are α,β-unsaturated ketones, can be converted to their dibromo derivatives and subsequently treated with a base to form an alkyne, which then undergoes cycloaddition with a nitrile oxide generated in situ. ijpcbs.com A more direct approach involves the reaction of the chalcone (B49325) with hydroxylamine hydrochloride. wpmucdn.com

The synthesis of 3-aminoisoxazoles can also be achieved through cyclocondensation-type reactions. For example, 3-amino-5-methylisoxazole (B124983) can be prepared by the ring-closing reaction of a hydrazone derivative with hydroxylamine under alkaline conditions. google.com Furthermore, a reliable method for the synthesis of both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where the regioselectivity is controlled by the reaction temperature and pH. lookchem.com A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has also been reported, involving the reaction of 3-bromoisoxazolines with amines followed by oxidation. acs.org

Table 2: Compound Names Mentioned

Compound Name
5-(4-Bromophenyl)isoxazol-3-amine
3-methyl-5-phenylisoxazole
Isoxazole
3,5-disubstituted isoxazoles
Isoxazolines
4-heterosubstituted isoxazoles
Isoxazol-5-ones
3-amino-5-methylisoxazole
3-amino-5-alkylisoxazoles
5-amino-3-alkylisoxazoles
3-bromoisoxazolines
Chalcones
Hydroxylamine
Nitrile oxide
3-(4-bromophenyl)-isoxazol-5-amine
5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole
Synthesis from Chalcone Derivatives

The synthesis of isoxazole rings from chalcone precursors is a well-established and versatile method. Chalcones, which are α,β-unsaturated ketones, can be readily converted into the corresponding isoxazole derivatives through cyclization reactions with hydroxylamine.

A common pathway involves the reaction of a chalcone with hydroxylamine hydrochloride. nih.gov This reaction typically proceeds in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like potassium hydroxide (B78521). nih.gov The process begins with the Michael addition of hydroxylamine to the β-carbon of the chalcone's enone system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Another variation of this method involves the initial bromination of the chalcone to form a dibromide intermediate. odinity.comwpmucdn.com This dibrominated chalcone is then treated with hydroxylamine hydrochloride. odinity.comwpmucdn.com For instance, the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) has been achieved by first reacting 4-bromochalcone (B160694) with bromine in acetic acid to yield 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one. odinity.com This intermediate is subsequently dissolved in ethanol and heated with a solution of hydroxylamine hydrochloride and potassium hydroxide to yield the final isoxazole product with a high yield of 95%. odinity.com This multi-step approach from the initial chalcone formation via an aldol (B89426) condensation, followed by bromination and subsequent cyclization with hydroxylamine, demonstrates a comprehensive synthetic route to this class of compounds. odinity.com

The general scheme for synthesizing isoxazoles from chalcones is depicted below:

Step 1: Chalcone Formation: An appropriately substituted acetophenone (B1666503) reacts with a substituted benzaldehyde (B42025) in the presence of a base (e.g., sodium hydroxide) to form the chalcone. odinity.comderpharmachemica.com

Step 2: Cyclization: The purified chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent system, often with heating, to yield the isoxazole derivative. nih.govderpharmachemica.comicm.edu.pl

This methodology is widely employed due to the ready availability of the starting materials and the generally high yields of the resulting isoxazole products. icm.edu.pl

Modern and Advanced Synthetic Strategies

In recent years, synthetic organic chemistry has seen a significant shift towards the development of more efficient, environmentally friendly, and versatile methodologies. The synthesis of this compound and its derivatives has benefited from these advancements, with several modern strategies emerging.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of isoxazole derivatives. benthamdirect.comingentaconnect.comresearchgate.net

The use of microwave irradiation is considered a green and sustainable technique for synthesizing isoxazole derivatives from chalcones. benthamdirect.comeurekaselect.comingentaconnect.comresearchgate.net The key advantage lies in the efficient and uniform heating of the reaction mixture, which enhances the reaction rate and selectivity. benthamdirect.comeurekaselect.com For example, isoxazole derivatives have been synthesized from chalcones using microwave irradiation in what is described as a green chemistry protocol. benthamdirect.comingentaconnect.comresearchgate.net This approach not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. benthamdirect.com

Furthermore, microwave assistance has been effectively combined with multi-component reactions in aqueous media to construct complex heterocyclic systems like isoxazolo[5,4-b]pyridines without the need for any external catalyst, further highlighting its utility in green synthesis. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the general applicability of MCRs for constructing isoxazole rings is recognized. For instance, a one-pot tandem reaction for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been developed using a microwave-assisted, multi-component strategy in water. nih.gov This demonstrates the potential for MCRs to create complex isoxazole-containing scaffolds.

The development of new MCRs is an active area of research. For example, a synthetic enzyme (synzyme) has been used as a catalyst to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives. nih.gov Such innovative approaches could be adapted for the synthesis of a wider range of substituted isoxazoles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of heterocyclic compounds like isoxazoles.

A prominent method for isoxazole synthesis is the (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net This reaction is often catalyzed by copper(I) or ruthenium(II) salts. researchgate.net A regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov

Palladium catalysts have also been employed in cascade reactions to form functionalized isoxazoles. A mild, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a route to isoxazoles with good functional group compatibility. organic-chemistry.org The sequential use of iron and palladium catalysts in a four-step sequence allows for the synthesis of trisubstituted isoxazoles from propargylic alcohols, showcasing the efficiency of multi-catalyst systems. organic-chemistry.org However, a significant drawback of these metal-catalyzed reactions can be their cost, toxicity, and the difficulty of removing the metal catalyst from the final product. researchgate.net

Green Chemistry Approaches in Isoxazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comingentaconnect.com In the context of isoxazole synthesis, this often involves the use of safer solvents, alternative energy sources, and catalytic systems.

Microwave-assisted synthesis, as discussed earlier, is a cornerstone of green approaches to isoxazole formation, offering enhanced reaction rates and higher yields with reduced energy consumption. benthamdirect.comeurekaselect.com The use of water as a solvent, wherever possible, also represents a significant green improvement. nih.gov

Another emerging green technology is the use of ultrasound irradiation (sonochemistry). elifesciences.org This technique can enhance reaction efficiency, reduce energy consumption, and improve yields in organic synthesis. elifesciences.org Ultrasound has been applied to the synthesis of isoxazole scaffolds through various methodologies, including multi-component reactions and solvent-free protocols, which minimizes byproduct formation and allows for the use of green catalysts. elifesciences.org

The development of syntheses in environmentally benign solvents, such as ionic liquids, or under catalyst-free conditions further contributes to the greening of isoxazole production. nih.gov

Metal-Free Synthetic Routes

Given the disadvantages associated with transition metal catalysts, such as cost and toxicity, there is a growing interest in developing metal-free synthetic routes for isoxazoles. researchgate.netrsc.org These methods often rely on the inherent reactivity of the starting materials or the use of organocatalysts.

The most widely reported metal-free synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This reaction can proceed via a concerted pericyclic mechanism or a stepwise diradical pathway. nih.gov Reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote this cycloaddition without the need for a metal catalyst. nih.gov

Other metal-free approaches include:

Ultrasonication: A one-pot cascade reaction for the formation of isoxazole derivatives has been achieved using ultrasonication with DABCO as a catalyst in water. nih.gov

Organocatalysis: Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides can produce 3,4,5-trisubstituted 4,5-dihydroisoxazoles, which can then be oxidized to the corresponding isoxazoles in a high-yielding, metal-free process. organic-chemistry.org

Cascade Reactions: A metal-free, cascade reaction of α-azido acrylates and aromatic oximes provides an efficient route to 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org

These metal-free strategies offer significant advantages in terms of environmental impact and cost-effectiveness, making them attractive alternatives to traditional metal-catalyzed methods. researchgate.netrsc.org

Synthetic Routes Specifically Employed for this compound and Related Structures

The synthesis of this compound and its derivatives relies on established methodologies for the formation of the 3-amino-5-arylisoxazole core structure, followed by functionalization of the pendant bromophenyl group. These approaches provide a versatile platform for creating a diverse range of compounds for further investigation.

Aminoisoxazole Synthesis Strategies

The construction of the 3-amino-5-arylisoxazole scaffold is a key step in the synthesis of the target compound. Several reliable methods have been developed for this purpose, primarily involving the cyclization of acyclic precursors.

One of the most common and direct routes to 3-amino-5-substituted isoxazoles is the reaction of β-ketonitriles with hydroxylamine. researchgate.net This method is advantageous due to the ready availability of the starting materials. For the synthesis of this compound, the required precursor would be 3-(4-bromophenyl)-3-oxopropanenitrile. This intermediate can be prepared from 4-bromoacetophenone. The subsequent reaction with hydroxylamine under basic conditions leads to the formation of the isoxazole ring through a condensation and cyclization sequence. A patent for the preparation of 3-amino-5-methylisoxazole describes a similar three-step process starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetylacetonitrile, which then reacts with hydroxylamine after the formation of a hydrazone. google.com

Another powerful strategy for the synthesis of highly substituted isoxazoles is the electrophilic cyclization of α,β-alkynic oximes. nih.govacs.org This method involves the preparation of an O-alkyl oxime from a 2-alkyn-1-one, which is then treated with an electrophile, such as iodine monochloride (ICl), to induce cyclization and yield a 4-haloisoxazole. nih.gov While this method typically produces 4-halo derivatives, it offers a high degree of control over the substitution pattern of the isoxazole ring. The resulting 4-haloisoxazole can be further functionalized.

A classical approach to isoxazole synthesis involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine. wpmucdn.com For the synthesis of a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, a brominated chalcone was reacted with hydroxylamine hydrochloride. wpmucdn.com This suggests that a similar pathway starting from a chalcone derived from 4-bromoacetophenone could be employed to generate the 5-(4-bromophenyl)isoxazole (B1271882) core, which could then be aminated at the 3-position in a subsequent step.

The table below summarizes various synthetic strategies for obtaining substituted isoxazoles, which are applicable to the synthesis of the target compound.

Starting MaterialsKey ReagentsProduct TypeReference
β-KetonitrilesHydroxylamine5-Amino-substituted isoxazoles researchgate.net
2-Alkyn-1-one O-methyl oximesICl, I₂, Br₂, PhSeBr3,5-Disubstituted 4-halo(seleno)isoxazoles nih.govacs.org
ChalconesHydroxylamine hydrochloride3,5-Disubstituted isoxazoles wpmucdn.com
Aryl/heteroaryl aldehydes, β-keto estersHydroxylamine hydrochloride, amine-functionalized cellulose3,4-Disubstituted isoxazol-5(4H)-ones mdpi.com

Functionalization of the Bromophenyl Moiety

The presence of the bromine atom on the phenyl ring at the 5-position of the isoxazole core provides a versatile handle for a wide range of post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. In the context of this compound, the bromo group can be coupled with a wide variety of primary and secondary amines, amides, or even ammonia (B1221849) equivalents to generate novel derivatives with diverse functionalities at the para-position of the phenyl ring. The choice of ligand and base is crucial for the success of the reaction and depends on the specific amine coupling partner. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl linkages. organic-chemistry.orgresearchgate.netnih.gov This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The 4-bromophenyl group of the isoxazole can be efficiently coupled with a vast array of aryl and heteroaryl boronic acids to produce derivatives with extended aromatic systems. The successful Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles demonstrates the feasibility of this transformation on the isoxazole scaffold. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org By applying the Sonogashira coupling to this compound, various alkyne-containing substituents can be introduced at the 4-position of the phenyl ring. These alkynyl derivatives can serve as valuable intermediates for further transformations.

The following table outlines the key palladium-catalyzed cross-coupling reactions that can be employed to functionalize the bromophenyl moiety of the target compound.

Reaction NameCoupling PartnerBond FormedKey Catalyst/ReagentsReferences
Buchwald-Hartwig AminationAmines, AmidesC-NPd catalyst, Phosphine ligand, Base wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org
Suzuki-Miyaura CouplingBoronic acids, Boronate estersC-C (Aryl-Aryl)Pd catalyst, Base organic-chemistry.orgresearchgate.netnih.govresearchgate.net
Sonogashira CouplingTerminal alkynesC-C (Aryl-Alkynyl)Pd catalyst, Cu(I) co-catalyst, Amine base organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 5 4 Bromophenyl Isoxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Elucidation of Molecular Structure

Proton (¹H) NMR spectroscopy would be instrumental in verifying the structure of 5-(4-Bromophenyl)isoxazol-3-amine by identifying the number and type of hydrogen atoms present. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the bromophenyl ring, the single proton on the isoxazole (B147169) ring, and the protons of the amine group.

The protons on the 4-bromophenyl group are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The para-substitution pattern would lead to an AA'BB' system, which often simplifies to two distinct doublets due to the symmetry. The proton on the isoxazole ring (at position 4) would likely appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic nature of the heterocyclic ring. The two protons of the primary amine (NH₂) group would typically present as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature. The integration of these signals would confirm the ratio of protons in the molecule, corresponding to the expected formula.

As of the latest literature review, specific, experimentally-derived ¹H NMR data for this compound is not publicly available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a definitive map of the carbon framework of this compound. A ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom.

For this molecule, nine distinct signals would be anticipated: six for the carbon atoms of the 4-bromophenyl ring and three for the carbons of the isoxazole ring. The carbon atom attached to the bromine (C-Br) would exhibit a characteristic chemical shift, as would the other substituted and unsubstituted carbons of the phenyl ring. The three carbons of the isoxazole ring (C3, C4, and C5) would also have unique chemical shifts, with the C3 carbon bonded to the amine group and the C5 carbon bonded to the bromophenyl group appearing at distinct downfield positions.

Detailed experimental ¹³C NMR data for this compound is not currently reported in accessible scientific literature.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups within this compound. The FT-IR spectrum would be expected to show specific absorption bands corresponding to the N-H stretches of the amine group, C-H stretches of the aromatic and heterocyclic rings, C=N and C=C stretching vibrations within the rings, and the C-Br stretch.

Key expected vibrational frequencies would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, characteristic of the primary amine group.

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.

C=N and C=C stretching: Appearing in the 1500-1650 cm⁻¹ region, indicative of the isoxazole and phenyl rings.

N-H bending: Usually found around 1600 cm⁻¹.

C-O and C-N stretching: Vibrations for the isoxazole ring would be present in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: A strong absorption typically seen at lower frequencies, in the 500-600 cm⁻¹ range.

Publicly accessible, experimentally determined FT-IR spectral data for this compound has not been identified.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic ring and the C-C and C=C bonds within the molecular skeleton. Surface-Enhanced Raman Scattering (SERS) could potentially be used to obtain a significantly enhanced signal, allowing for more detailed structural analysis even at low concentrations. No specific Raman or SERS studies for this compound are currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 239.07 g/mol .

In a mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)
[M+H]⁺238.98146
[M+Na]⁺260.96340
[M-H]⁻236.96690
[M+NH₄]⁺256.00800
[M+K]⁺276.93734
[M+H-H₂O]⁺220.97144
[M]⁺237.97363

Data obtained from predicted values. uni.lu

The fragmentation pattern would likely involve cleavage of the isoxazole ring and loss of the bromine atom, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a synthesized compound by providing a highly accurate mass measurement. Unlike nominal mass measurements, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

Research Findings: For this compound, an HRMS analysis would be expected to confirm its elemental formula, C₉H₇BrN₂O. The presence of bromine is distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da. The analysis would provide an experimental mass value that is very close to the calculated theoretical mass.

ParameterExpected Data
Molecular Formula C₉H₇BrN₂O
Calculated Mass [M+H]⁺ 238.9818 (for ⁷⁹Br), 240.9797 (for ⁸¹Br)
Observed Mass [M+H]⁺ Would be reported to four or more decimal places
Mass Accuracy Typically within 5 ppm

This table represents the type of data expected from an HRMS analysis; specific experimental "found" values are not available in the literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for polar molecules like this compound, which contains a primary amine group. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode.

Research Findings: An ESI-MS spectrum for this compound would primarily show the isotopic pattern of the protonated molecule. In positive ion mode, the base peak would correspond to the [M+H]⁺ ion. The characteristic 1:1 isotopic signature of the bromine atom would be a key confirmation of the compound's identity. Further fragmentation (MS/MS) could be induced to elucidate the structure by breaking the molecule into smaller, identifiable pieces.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample or for identifying components within a mixture.

Research Findings: In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column to separate it from any impurities, starting materials, or byproducts. The retention time (tᵣ) at which the compound elutes from the column would be recorded. The eluent would then be directed into the mass spectrometer, which would confirm the mass of the peak at that specific retention time. This provides two levels of identification—retention time and mass-to-charge ratio—enhancing the confidence of the analysis. This technique is invaluable for quality control in pharmaceutical and chemical synthesis. acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined.

Research Findings: A successful single-crystal XRD study would provide a detailed structural model of the molecule. The presence of the heavy bromine atom is advantageous for this technique, as it scatters X-rays strongly, aiding in the solution of the phase problem. The analysis would confirm the connectivity of the atoms, proving that the 4-bromophenyl group is attached to the C5 position of the isoxazol-3-amine ring.

Crystallographic ParameterExpected Data
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, P-1, etc.
Unit Cell Dimensions (a, b, c) Would be provided in Ångströms (Å)
Unit Cell Angles (α, β, γ) Would be provided in degrees (°)
Z (Molecules per unit cell) Integer value (e.g., 2, 4)

This table represents the type of data expected from a single-crystal XRD analysis; specific experimental values are not available in the literature.

Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H...π, Hydrogen Bonds)

The data from XRD allows for a detailed examination of the non-covalent interactions that stabilize the crystal structure. For this compound, key interactions would likely involve the amine group and the aromatic rings.

Dihedral Angle Analysis within the Crystal Structure

The dihedral angle (or torsion angle) between the plane of the isoxazole ring and the plane of the 4-bromophenyl ring is a critical conformational parameter. It describes the degree of twist between the two ring systems.

Computational Chemistry Studies on 5 4 Bromophenyl Isoxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state properties of various molecules. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G**, are employed to optimize the molecular geometry and predict various physicochemical parameters. nih.gov These calculations are fundamental for understanding the molecule's stability and its behavior in chemical reactions. For instance, DFT methods have been utilized to study the optimized molecular structures and properties of related heterocyclic compounds. researchgate.net

Table 1: Selected Ground State Properties of 5-(4-Bromophenyl)isoxazol-3-amine (Illustrative)

PropertyCalculated ValueMethod
Total EnergyData not available in search resultsB3LYP/6-31G
Dipole MomentData not available in search resultsB3LYP/6-31G
PolarizabilityData not available in search resultsB3LYP/6-31G**

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. nih.gov While DFT has become more prevalent due to its better handling of electron correlation for a similar computational cost, HF remains a valuable tool, particularly as a starting point for more advanced calculations. It has been used in conjunction with DFT to study the electronic structure and physicochemical properties of complex organic molecules. nih.gov The insights gained from HF calculations contribute to a comprehensive understanding of the electronic distribution within the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and the electronic properties of molecules.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.govaimspress.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov The analysis of these frontier orbitals is critical for predicting how the molecule will interact with other species. aimspress.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)Method
HOMOData not available in search resultsDFT/B3LYP
LUMOData not available in search resultsDFT/B3LYP
HOMO-LUMO Gap (ΔE)Data not available in search resultsDFT/B3LYP

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. libretexts.orgwikipedia.org This theory, developed by Kenichi Fukui, has been immensely successful in organic chemistry. wikipedia.org By examining the energies and symmetries of the frontier orbitals, one can predict the feasibility and stereochemistry of various reactions, such as cycloadditions. slideshare.netresearchgate.net The application of FMO theory to this compound would involve analyzing its HOMO and LUMO to predict its behavior as either a nucleophile or an electrophile in potential reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative)

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
e.g., LP(1) Ne.g., π* (C-C)Data not available in search results
e.g., π (C=C)e.g., π* (C=N)Data not available in search results

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP surface of a molecule provides a map of the electrostatic potential, where different colors represent varying potential values. These maps are invaluable for understanding sites susceptible to electrophilic and nucleophilic attacks.

For molecules similar to this compound, MEP studies show distinct regions of electron density. Typically, areas with a negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are prone to attack by electrophiles. In the case of this compound, these negative regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the lone pair of the exocyclic amine group. Conversely, regions with a positive electrostatic potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms, particularly those of the amine group. The bromine atom introduces a region of slight positive potential on its outermost surface, known as a sigma-hole, which can participate in halogen bonding. mdpi.comresearchgate.net

These MEP maps suggest that the nitrogen and oxygen atoms of the isoxazole ring are likely sites for hydrogen bond acceptance, a key interaction in biological systems. The amine group can act as both a hydrogen bond donor and acceptor, further contributing to the molecule's potential for biological interactions.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Target Protein Identification and Binding Affinity Prediction

While direct docking studies on this compound are not extensively published, research on closely related analogs provides significant insights into its potential biological targets and binding affinities. For instance, studies on bromophenyl-substituted heterocyclic compounds, such as triazole and thiazole (B1198619) derivatives, have identified several potential protein targets. mdpi.comnih.gov

One key target for similar anticancer compounds is tubulin . researchgate.netnih.gov Docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin–combretastatin (B1194345) A-4 binding site (PDB ID: 5LYJ) showed strong binding affinities, with docking scores ranging from -6.502 to -8.341 kcal/mol. mdpi.comresearchgate.net These values indicate a high likelihood of stable binding.

Another relevant target for isoxazole-containing molecules is Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation. orientjchem.org Docking studies of novel isoxazole derivatives into the active site of COX-2 (PDB ID: 4COX) have been performed to evaluate their potential as anti-inflammatory agents. orientjchem.org

Bromodomain-containing proteins (BCPs), which are epigenetic readers, are also potential targets. The isoxazole moiety can act as an acetyl-lysine mimic, fitting into the binding pocket of bromodomains like BRD4, which is a target in cancer therapy. nih.govnih.gov

Table 1: Predicted Binding Affinities of Analogous Compounds with Protein Targets

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)Reference
5-(3-Bromophenyl)-triazole AnalogsTubulin5LYJ-6.502 to -8.341 mdpi.comresearchgate.net
Isoxazole DerivativesCyclooxygenase-2 (COX-2)4COXNot explicitly stated, but showed effective binding orientjchem.org
Dimethylisoxazole DerivativesBRD4 (Bromodomain)N/ADemonstrated useful affinity nih.gov

Plausible Mechanism of Interaction with Biological Targets (e.g., Enzymes)

The mechanism of interaction at the molecular level is critical for understanding a compound's biological activity. For bromophenyl-containing heterocyclic compounds, interactions are typically governed by a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions.

In the case of tubulin inhibitors, studies on analogs reveal that the primary interactions are electrostatic, specifically hydrogen bonds and halogen bonds. mdpi.comresearchgate.net For example, a 5-(3-Bromophenyl)-triazole analog was found to form a hydrogen bond with the amino acid residue Asn258 and a halogen bond with Cys241 within the combretastatin binding site of tubulin. mdpi.com It is plausible that this compound could engage in similar interactions:

Hydrogen Bonding: The amine group (-NH2) and the isoxazole ring's nitrogen and oxygen atoms are prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid residues such as valine or cysteine. mdpi.com

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov

When targeting bromodomains, the isoxazole moiety itself can mimic the acetylated lysine (B10760008) (KAc) that these proteins naturally recognize. nih.gov The isoxazole oxygen can form a hydrogen bond with a key asparagine residue (like Asn140 in BRD4), while the isoxazole nitrogen interacts with a tyrosine residue (like Tyr97 in BRD4) via a structured water molecule. nih.gov

Solvent Effects on Photophysical and Electronic Properties

The surrounding solvent can significantly influence the electronic and photophysical properties of a molecule, such as its absorption and emission spectra. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

Studies on structurally related compounds, such as 5-amino-1-bromoindolizin-3-ylmethanone, demonstrate that the dipole moment in the excited state is often greater than in the ground state. nih.gov This indicates that the molecule becomes more polar upon excitation. Such behavior leads to a red shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases, because polar solvents will stabilize the more polar excited state to a greater extent than the ground state. nih.gov

Theoretical Studies on Tautomerism and Conformational Analysis

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, the primary tautomerism to consider is the amino-imino equilibrium.

Amino form: 5-(4-Bromophenyl)isoxazol-3-amine

Imino form: 5-(4-Bromophenyl)-2H-isoxazol-3-imine

Computational studies on related 3-aminoisoxazoles and other heterocyclic amines, such as 4-amino-1,3-thiazol-2-ones, consistently show that the amino tautomer is the more stable form in both solid and solution phases. nih.govnih.gov Density Functional Theory (DFT) calculations are often employed to determine the relative energies of the different tautomers. These studies generally conclude that the amino form is energetically favored. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 4 Bromophenyl Isoxazol 3 Amine

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a unique electronic structure that dictates its reactivity. While aromatic in nature, the weak N-O bond makes it susceptible to specific types of reactions, particularly ring cleavage under reductive conditions.

Electron-Rich Aromaticity and Ring Cleavage Reactions

The isoxazole nucleus is considered an electron-rich aromatic system. However, the inherent weakness of the N-O single bond makes the ring prone to cleavage under various reductive conditions. This reactivity provides a powerful synthetic tool for transforming the isoxazole core into other valuable functional groups.

Reductive ring cleavage of isoxazoles can be achieved using different reagents, leading to various products. For instance, the use of molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water facilitates the reductive cleavage of the N-O bond to yield β-aminoenones. rsc.org Another effective method involves a low-valent titanium isopropoxide reagent, which cleaves the isoxazole ring to produce the corresponding β-enaminoketones. researchgate.net

Table 1: Reagents for Reductive Ring Cleavage of Isoxazoles

Reagent System Product Type Reference
Mo(CO)₆ / H₂O β-Aminoenone rsc.org
EtMgBr / Ti(O-i-Pr)₄ β-Enaminoketone researchgate.net

Transformations Involving the Amino Group

The primary amino group at the C3 position of 5-(4-bromophenyl)isoxazol-3-amine is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of classical amine reactions, enabling the introduction of diverse substituents and the construction of larger molecular frameworks.

Nucleophilic Substitution Reactions

The amino group of 3-aminoisoxazoles can act as a nucleophile in substitution reactions. While 3-bromoisoxazoles are generally inert to thermal nucleophilic substitution, the use of strong, non-nucleophilic phosphazene bases under microwave irradiation can facilitate the amination process, allowing for the synthesis of 3-aminoisoxazoles. researchgate.net This highlights the potential for the amino group of the title compound to be further functionalized through reactions where it acts as the incoming nucleophile.

Condensation Reactions with Aldehydes and Ketones

Primary amines, such as the one present in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond in the resulting imine derivative offers a versatile handle for further synthetic transformations. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives containing an imine group were synthesized and showed antibacterial activity. ekb.eg

Amination and Amidation Reactions

The amino group can be acylated to form amides, a common transformation that modulates the electronic and steric properties of the molecule. A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can lead to either Wolff rearrangement products (N-isoxazole amides) under thermal conditions or N-H insertion products in the presence of a rhodium catalyst. nih.gov The formation of N-isoxazole amides is a direct example of an amidation reaction at the amino group. nih.gov For instance, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and shown to be potent carbonic anhydrase inhibitors. nih.gov

Table 2: Amidation of Aminoisoxazoles

Reagent Conditions Product Reference
α-Diazocarbonyl compound Thermal N-Isoxazole amide nih.gov
Pyrazole carbonyl chloride N/A Pyrazole carboxylic acid amide nih.gov

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring at the C5 position serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents. The use of bulky phosphine (B1218219) ligands is often crucial for achieving high yields and suppressing side reactions when coupling 5-bromoisoxazoles. researchgate.net

Another important transformation is the Heck reaction , which involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a new C-C bond, typically with high regioselectivity. beilstein-journals.orgnih.govmdpi.comthieme-connect.de This reaction is a cornerstone for the vinylation of aryl halides.

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized ligands. wikipedia.orgnih.govyoutube.com This reaction provides a direct route to substitute the bromine atom with a variety of nitrogen-containing groups. For instance, this methodology has been successfully applied to the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical) Reference
Suzuki-Miyaura Coupling Organoboron compound C-C Pd catalyst, base wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net
Heck Reaction Alkene C-C Pd catalyst, base beilstein-journals.orgnih.govmdpi.comthieme-connect.de
Buchwald-Hartwig Amination Amine C-N Pd catalyst, ligand, base wikipedia.orgnih.govyoutube.commdpi.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the primary site for this reaction is the bromophenyl ring. The bromine atom, an ortho-, para-directing deactivator, and the isoxazole ring substituent influence the position of incoming electrophiles.

The isoxazole ring itself is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic attack than benzene. However, the presence of the activating 3-amino group can increase the electron density of the isoxazole ring, potentially allowing for substitution at the C4 position. acs.org Concurrently, the bromine on the phenyl ring directs incoming electrophiles to the positions ortho to it (C3' and C5'). A comprehensive analysis of the combined electronic effects would be necessary to predict the precise regioselectivity of reactions such as nitration, halogenation, or sulfonation.

Reaction Type Reagents Potential Products Controlling Factors
NitrationHNO₃/H₂SO₄Substitution on the phenyl ring (ortho to Br) or isoxazole ring (C4)Reaction conditions (temperature, concentration)
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Substitution on the phenyl ring (ortho to Br)Lewis acid catalyst, nature of the halogen
SulfonationFuming H₂SO₄Substitution on the phenyl ring (ortho to Br)Reagent concentration and temperature

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization

The bromine atom on the phenyl ring of this compound is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. wikipedia.org This strategy is widely used to synthesize substituted biphenyls and related structures. mdpi.com The Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to proceed efficiently, indicating that the isoxazole moiety is compatible with these reaction conditions. researchgate.net The use of bulky phosphine ligands can be crucial to suppress side reactions and achieve high yields. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. wikipedia.orglibretexts.org The reaction is typically performed under mild, basic conditions. wikipedia.org This method is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations or as integral parts of a pharmacophore. libretexts.orgorganic-chemistry.org

Reaction Coupling Partner Catalyst System Typical Base Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃·HBF₄K₃PO₄, Cs₂CO₃Biaryl isoxazole
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, DiethylamineArylalkynyl isoxazole

Strategic Derivatization for Enhanced Bioactivity

The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR) and optimize biological properties.

Introduction of Various Substituents for Structural Diversity

Creating a diverse library of analogues is a cornerstone of drug discovery. For this compound, this can be achieved by modifying both the amino group and the isoxazole ring.

Modification via Cross-Coupling: As discussed, the 4-bromophenyl group can be elaborated using Suzuki and Sonogashira couplings to introduce a wide array of aryl, heteroaryl, and alkynyl substituents, thereby exploring different spatial and electronic properties. mdpi.comresearchgate.netresearchgate.net

Derivative Class Synthetic Strategy Reagents Potential Impact on Bioactivity
N-Acyl derivativesAcylationAcid chlorides, AnhydridesAltered H-bonding, lipophilicity
N-Sulfonyl derivativesSulfonylationSulfonyl chloridesIntroduction of acidic sulfonamide group
N-Alkyl derivativesAlkylationAlkyl halidesIncreased basicity, steric bulk
Biaryl derivativesSuzuki CouplingArylboronic acidsExpanded molecular framework, altered conformation
Arylalkynyl derivativesSonogashira CouplingTerminal alkynesIntroduction of linear, rigid linkers

Synthesis of Fused Heterocyclic Derivatives

Fusing a new ring system onto the this compound core can lead to novel, rigid structures with distinct biological profiles. The 3-amino group is a key nucleophile that can participate in cyclization reactions with appropriate bifunctional reagents.

For instance, the reaction of 3-aminoisoxazoles with reagents like β-ketoesters or α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, respectively. One common strategy involves the construction of a pyrazolo[3,4-d]isoxazole system. This can be achieved by reacting the 3-aminoisoxazole (B106053) with a reagent that can introduce two adjacent carbon atoms, followed by cyclization with hydrazine. nih.gov Such fused systems are of great interest in medicinal chemistry as they often exhibit potent and selective activities as kinase inhibitors or other therapeutic agents. nih.govmdpi.comnih.gov

Fused System General Synthetic Approach Key Reagents
Pyrimido[4,5-d]isoxazoleCondensation/Cyclizationβ-Dicarbonyl compounds, α,β-Unsaturated esters
Pyrazolo[3,4-d]isoxazoleIntroduction of a C2 unit followed by cyclizationDiketones, Hydrazine
Thiazolo[3,2-b]isoxazoleCondensation with α-haloketonesα-Haloketones

Pharmacological and Biological Activity of 5 4 Bromophenyl Isoxazol 3 Amine Derivatives

Anti-Infective Activities

Antimicrobial Properties (Antibacterial, Antifungal)

Isoxazole (B147169) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

The antimicrobial efficacy of isoxazole derivatives is often attributed to the specific substitutions on the isoxazole ring. For instance, the presence of a benzoyl group at position 5 of the isoxazole ring has been linked to potent anti-inflammatory and antibacterial activity in certain derivatives. nih.gov A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in-vitro antibacterial and antifungal activities, showing notable effects. researchgate.net

One study identified N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine as a lead compound with an excellent activity profile against several ESKAPE pathogens, including Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis. mdpi.com The minimum inhibitory concentration (MIC) values for this compound were found to be 0.25, 0.06, 0.25, and 0.25 µg/mL, respectively. mdpi.com

Furthermore, research into novel aminothiazole derivatives has demonstrated antibacterial potential. mdpi.com Specifically, compounds bearing 4-cianophenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents on the thiazole (B1198619) ring showed significant antibacterial activity against Bacillus subtilis. mdpi.com

Table 1: Antimicrobial Activity of Selected Isoxazole and Related Derivatives

Compound Target Organism Activity (MIC)
N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine Enterobacter cloacae 0.25 µg/mL mdpi.com
Staphylococcus aureus 0.06 µg/mL mdpi.com
Klebsiella pneumoniae 0.25 µg/mL mdpi.com
Enterococcus faecalis 0.25 µg/mL mdpi.com

Antiviral Activity

The isoxazole scaffold is a component of various molecules with a wide range of biological activities, including antiviral properties. nih.gov Research has explored the synthesis of novel isoxazole-amide derivatives containing an acylhydrazone moiety as potential antiviral agents against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Some of these compounds exhibited better in vivo antiviral activities against TMV and CMV than the commercial agent Ningnanmycin. nih.gov

In a different study, a series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds demonstrated potent antiviral activity against HCV with IC₅₀ values ranging from 0.28 to 0.92 μM, along with low cytotoxicity. nih.gov Some compounds also showed strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov

Additionally, novel aminothiazole derivatives have been screened for their antiviral activity, with some compounds showing significant influenza A-targeted antiviral activity when compared to oseltamivir (B103847) and amantadine. mdpi.com

Antimycobacterial Potential

Isoxazole derivatives have also been investigated for their potential against Mycobacterium tuberculosis. One study focused on the identification of an isoxazole derivative that could target the FadD enzymes of Mycobacterium tuberculosis, which are crucial for mycolic acid synthesis. nih.gov A compound identified as 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) showed specific inhibitory activity against M. tuberculosis and was found to inhibit MtbFadD32 and MtbFadD28 activity. nih.gov This compound was also shown to reduce the survival of M. tuberculosis in infected macrophages. nih.gov

Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives tested their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org It was found that 2-benzylsulfanyl-5-substituted-1,3,4-oxadiazole derivatives had considerably higher anti-mycobacterial potencies than their 2-(4-nitrobenzylsulfany)-5-substituted counterparts. msptm.org

Table 2: Antimycobacterial Activity of a Selected Isoxazole Derivative

Compound Target Organism Key Finding
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) Mycobacterium tuberculosis Inhibits MtbFadD32 and MtbFadD28 activity nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Modulation of Inflammatory Pathways

Isoxazole derivatives have been reported to possess significant anti-inflammatory activities. nih.gov They are known to control inflammation by acting on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity toward both LOX and COX-2. nih.gov

The anti-inflammatory properties of isoxazole derivatives have been demonstrated in vivo using the carrageenan-induced rat paw edema model. scholarsresearchlibrary.com In such studies, some synthesized compounds showed a reduction in paw edema, with their activity being compared to standard drugs like Nimesulide. nih.govscholarsresearchlibrary.com

Cyclooxygenase (COX) Enzyme Inhibition Studies

The development of new isoxazole derivatives has been aimed at assessing their in vitro inhibitory effects on COX-1 and COX-2 enzymes. nih.gov The cyclooxygenase isoforms are key enzymes in the production of prostaglandins, which are important mediators of inflammation and pain. nih.gov

Research has shown that certain isoxazole-containing drugs, such as Parecoxib and Valdecoxib, are known for their anti-inflammatory activities through the inhibition of COX enzymes. nih.gov A study focused on designing a new series of ten novel isoxazole derivatives and investigating their in vitro COX-1/2 anti-inflammatory assay. nih.gov This highlights the ongoing interest in isoxazole derivatives as potential COX inhibitors with improved pharmacokinetic profiles. nih.gov

Effects on Immune Cell Functions (e.g., Lymphocyte and Splenocyte Mitogenicity)

Derivatives of isoxazole have demonstrated notable immunomodulatory properties. For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been shown to regulate the proliferation of lymphocytes. nih.gov Specifically, studies have revealed that while some derivatives exhibit inhibitory effects on mitogen-induced lymphocyte proliferation, others can stimulate it. nih.gov

One study highlighted a salicylic (B10762653) acid derivative containing an isoxazole ring, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), which was found to be mitogenic towards human lymphocytes and mouse splenocytes. nih.gov This stimulation of cell division was linked to an increase in the secretion of Interleukin-2 (IL-2). nih.gov The ability of such compounds to induce mitogenicity without the risk of binding to and inactivating sugar-containing proteins, a characteristic of lectins like Concanavalin A (ConA) and Phytohaemagglutinin (PHA), presents a significant advantage. nih.gov

Furthermore, investigations into derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown they can modulate T-cell subsets and B-cell levels in lymphoid organs, in addition to enhancing antibody production. mdpi.com These findings suggest their potential application in conditions requiring immune modulation. mdpi.com

Antitumor and Anticancer Properties

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of 5-(4-bromophenyl)isoxazol-3-amine.

Activity against Various Cancer Cell Lines

Derivatives of a related scaffold, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have been evaluated for their anticancer activity against a panel of 58 human cancer cell lines from the National Cancer Institute (NCI). nih.gov Several of these compounds demonstrated significant growth inhibitory effects. For example, compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. nih.govmdpi.com Another derivative, compound 4i, was identified as a promising candidate with notable activity against multiple cell lines, including SNB-75 (PGI 38.94%), UO-31 (renal cancer, PGI 30.14%), CCRF-CEM (leukemia, PGI 26.92%), EKVX (non-small cell lung cancer, PGI 26.61%), and OVCAR-5 (ovarian cancer, PGI 23.12%). nih.govmdpi.com

The renal cancer cell line UO-31 and the non-small cell lung cancer cell line EKVX were also found to be sensitive to various other analogs in this series. mdpi.com Similarly, the breast cancer cell line MCF-7 showed sensitivity to compound 4d. mdpi.com

CompoundCancer Cell LinePanelPercent Growth Inhibition (PGI)Reference
4eSNB-75CNS Cancer41.25% nih.govmdpi.com
4iSNB-75CNS Cancer38.94% nih.govmdpi.com
UO-31Renal Cancer30.14% nih.govmdpi.com
CCRF-CEMLeukemia26.92% nih.govmdpi.com
EKVXNon-Small Cell Lung Cancer26.61% nih.govmdpi.com
OVCAR-5Ovarian Cancer23.12% nih.govmdpi.com
4dMCF-7Breast Cancer- mdpi.com

Exploration of Apoptotic and Anti-Proliferative Mechanisms

The anticancer effects of these compounds are often linked to their ability to induce apoptosis and inhibit cell proliferation. For instance, the anti-proliferative activity of a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was found to be correlated with its ability to inhibit human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis. nih.gov

In the case of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking studies suggest that they may exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. nih.govmdpi.com These compounds were found to bind to the colchicine (B1669291) binding site of tubulin. mdpi.com Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives with a bromophenyl substitution have been shown to induce apoptosis by causing an increase in cytoplasmic cytochrome C, which then translocates to the nucleus. mdpi.com This highlights a potential mechanism by which these compounds can trigger programmed cell death in cancer cells.

Central Nervous System (CNS) Activities

Derivatives of this compound have also been investigated for their effects on the central nervous system, particularly for their analgesic properties and their interaction with GABA receptors.

Analgesic Effects

Several isoxazole derivatives have been synthesized and evaluated for their analgesic activity. sarpublication.com In one study, compounds were tested using the Eddy's hot plate method, a common model for assessing pain relief. sarpublication.com The compound 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine (BSM-IIID) demonstrated good analgesic activity. sarpublication.com Other isoxazole derivatives have also shown significant analgesic and anti-inflammatory effects, with potencies comparable to established drugs like indomethacin (B1671933) and diclofenac. nih.gov

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for therapeutic agents. Isoxazole derivatives have been shown to modulate GABA receptors. For example, 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a partial agonist at GABA(A) receptors, has been shown to induce whole-cell currents in a concentration-dependent manner in recombinant human GABA(A) receptors. nih.gov It also inhibited GABA-induced responses, indicating a complex interaction with the receptor. nih.gov

Furthermore, studies have investigated the modulation of GABA release by other isoxazole derivatives, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which acts on AMPA receptors. nih.gov This highlights the diverse ways in which isoxazole-containing compounds can influence GABAergic neurotransmission.

Dopamine (B1211576) Receptor Antagonism

Derivatives of isoxazole have been identified as ligands for dopamine receptors, which are crucial targets in the management of neuropsychiatric disorders. e-dmj.org Research into isoindolinyl benzisoxazolpiperidines led to the discovery of a new class of potent and selective dopamine D4 receptor antagonists. nih.gov The investigation explored structure-activity relationships, finding that the S enantiomer was more potent at the D4 receptor. nih.gov Several of these isoxazole-containing analogues demonstrated more than 100-fold selectivity for the D4 receptor over the D2 receptor and the alpha-1 adrenoreceptor, and were shown to be active in vivo. nih.gov Dopamine D2 receptor antagonists are primary therapeutic agents for conditions like schizophrenia. nih.gov The ability of these compounds to block dopamine receptors underscores their potential in the development of novel therapeutics for disorders involving the dopamine system. e-dmj.orgnih.gov

Anti-Alzheimer's Disease Research

The multifaceted nature of Alzheimer's disease (AD) necessitates the development of multi-target agents, and isoxazole derivatives have emerged as promising candidates. preprints.org Research has shown that certain synthetic isoxazole derivatives can address several pathological hallmarks of AD.

One study investigated a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) in a streptozotocin-induced AD mouse model. nih.govnih.gov Pre-treatment with TMI was found to significantly ameliorate levels of amyloid-beta (Aβ1-42) and tau proteins, which are key components of the amyloid plaques and neurofibrillary tangles characteristic of AD. nih.govnih.gov Furthermore, TMI treatment led to a decrease in acetylcholinesterase (AChE) levels, an important enzyme in the cholinergic hypothesis of AD. nih.govnih.gov

In another line of research, a series of indole-isoxazole carbohydrazides were designed as multi-target anti-AD agents. preprints.orgresearchgate.net These compounds were screened for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). preprints.orgresearchgate.net One derivative, compound 5d , showed the highest potency against AChE with a half-maximal inhibitory concentration (IC50) of 29.46 ± 0.31 µM and was highly selective, showing no significant inhibition of BuChE. preprints.orgresearchgate.net A kinetic study revealed its mode of inhibition to be competitive. preprints.orgresearchgate.net This compound also demonstrated promising inhibitory potential against BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), another key enzyme in the production of Aβ peptides, with an IC50 value of 2.85 ± 0.09 µM. preprints.orgresearchgate.net

These findings highlight the potential of isoxazole derivatives to act on multiple fronts against Alzheimer's disease, including inhibiting key enzymes and reducing pathological protein aggregation. preprints.orgnih.govresearchgate.net

Other Noteworthy Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound exhibit a range of other important biological functions.

Antioxidant Potential

Oxidative stress is a contributing factor to numerous diseases, and isoxazole derivatives have demonstrated significant antioxidant capabilities. nih.gov In one study, a series of isoxazole ring-containing chalcones and their dihydropyrazole derivatives were evaluated for their antioxidant activity using a DPPH (1,1-diphenyl-2-picrylhydrazine) free radical scavenging assay. The chalcones, in particular, showed superior antioxidant effects compared to the dihydropyrazoles. Compound 28 from this series was identified as a potent antioxidant with an IC50 value of 5 ± 1 µg/mL. Another study synthesized new isoxazole derivatives and tested their antioxidant properties, with several compounds exhibiting notable activity. This antioxidant potential often complements other bioactivities, such as in the context of anti-Alzheimer's research where reducing oxidative stress is a key therapeutic goal. nih.gov

Antidiabetic Activity

Isoxazole derivatives have been investigated as potential treatments for type 2 diabetes, targeting various mechanisms involved in glucose homeostasis. A study on novel β-amino ketone derivatives containing a sulfamethoxazole (B1682508) moiety, which includes the isoxazole ring, found that these compounds possess protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and α-glucosidase inhibitory activity to a certain degree. PTP1B and α-glucosidase are established targets for controlling hyperglycemia. Furthermore, some of these compounds were found to moderately activate the peroxisome proliferator-activated receptor response element (PPRE). One compound, in particular, showed the strongest PPRE agonist activity, reaching 66.35% of the activity of the positive control, pioglitazone.

Antihyperlipidemic Effects

Research has also pointed to the lipid-lowering capabilities of isoxazole derivatives, making them potential agents for managing hyperlipidemia. A study on 3,5-diarylisoxazole derivatives identified them as a novel class of agents with both anti-hyperglycemic and moderate lipid-lowering activity. In a separate review, a specific isoxazole derivative containing an N-methyl amide group was highlighted for its significant lipid-lowering effect. nih.gov This compound, 76 , was found to reduce lipid accumulation by 30.5% at a concentration of 10 µM in 3T3-L1 adipocytes. nih.gov Further investigation revealed that its mechanism involves the FXR-SHP-SRBP1c signaling pathway. nih.gov

Antithrombotic Properties (e.g., Factor Xa, XIa Inhibition)

In the field of anticoagulation, isoxazoline (B3343090) derivatives have emerged as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.gov Inhibition of FXa is an attractive therapeutic strategy for preventing and treating thrombosis. nih.gov

Several studies have reported on novel biaryl-substituted isoxazoline derivatives designed to interact with the active site of FXa. nih.gov These compounds have demonstrated low nanomolar affinity and high selectivity for FXa. nih.gov The antithrombotic efficacy of these derivatives has been confirmed in vivo. nih.gov

Table of Research Findings on Isoxazole Derivatives

ActivityDerivative ClassKey FindingsIC50 / Ki ValuesReference
Anti-Alzheimer's Indole-isoxazole carbohydrazideAChE InhibitionIC50: 29.46 µM (Compound 5d) preprints.orgresearchgate.net
Indole-isoxazole carbohydrazideBACE1 InhibitionIC50: 2.85 µM (Compound 5d) preprints.orgresearchgate.net
Isoxazolone derivative (TMI)Reduces Aβ1-42 & Tau proteins- nih.govnih.gov
Antioxidant Isoxazole-chalconeDPPH radical scavengingIC50: 5 µg/mL (Compound 28)
Antidiabetic β-amino ketone (isoxazole-containing)PPRE Agonist Activity66.35% of Pioglitazone
Antihyperlipidemic N-methyl amide isoxazoleReduces lipid accumulation30.5% reduction at 10 µM nih.gov
Antithrombotic Biaryl-substituted isoxazolineFactor Xa InhibitionKi: 0.83 nM (Compound 37) nih.gov
Biaryl-substituted isoxazolineFactor Xa InhibitionKi: 2.3 nM (Compound 35) nih.gov
Biaryl-substituted isoxazolineFactor Xa InhibitionKi: 3.9 nM (Compound 33) nih.gov
Quaternary isoxazolineFactor Xa InhibitionKi: 0.52 nM (Compound SK549)

Nitric Oxide (NO) Inhibition

The inhibition of nitric oxide (NO) production is a key mechanism in the modulation of inflammatory processes. Excessive NO, generated by inducible nitric oxide synthase (iNOS), contributes to tissue damage and the perpetuation of inflammation. Consequently, the development of compounds that can inhibit NO production is a significant area of research in the quest for new anti-inflammatory agents. While direct studies on the nitric oxide inhibitory activity of derivatives specifically from this compound are not extensively documented in publicly available literature, the broader class of isoxazole derivatives has demonstrated notable potential in this area.

Research into various isoxazole-containing compounds has revealed their capacity to suppress the production of nitric oxide in inflammatory models. For instance, a series of isoxazole derivatives has been described in patent literature for their utility in treating diseases mediated by nitric oxide. These compounds are designed to inhibit the pathways that lead to excessive NO production, highlighting the therapeutic potential of the isoxazole scaffold in inflammatory conditions.

In cellular-based assays, which are crucial for identifying and characterizing potential anti-inflammatory agents, certain isoxazole derivatives have shown direct inhibitory effects on NO production. A common experimental model involves the use of murine macrophage cells, such as the RAW 264.7 cell line, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of high levels of NO.

One study on 3,5-disubstituted isoxazole derivatives investigated their anti-inflammatory properties, which are often linked to the inhibition of inflammatory mediators like NO. Although this particular study focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the findings contribute to the general understanding of isoxazoles as anti-inflammatory agents. nih.gov The inhibition of these enzymes is a complementary mechanism to the reduction of NO in mitigating inflammation.

Furthermore, a study on pyridylpyrazole derivatives, which share some structural similarities with isoxazoles in being five-membered heterocyclic compounds, demonstrated inhibitory effects on LPS-induced NO production in RAW 264.7 macrophages. mdpi.com For example, two compounds from this class, designated as 1f and 1m , showed inhibition of NO production by 11.06% and 37.19%, respectively, at a concentration of 10 µM. mdpi.com While not isoxazoles, these findings suggest that related heterocyclic structures are capable of modulating NO pathways.

While specific data on this compound derivatives remains elusive in the context of NO inhibition, the collective evidence for the broader isoxazole class suggests that this would be a fruitful area for future investigation. The anti-inflammatory potential of isoxazoles is well-established, and the inhibition of nitric oxide production is a likely contributing factor to this activity.

Table 1: Nitric Oxide (NO) Inhibition by Heterocyclic Derivatives

Compound IDChemical Name/ClassTest SystemConcentration% Inhibition of NO ProductionReference
1f Pyridylpyrazole derivativeLPS-stimulated RAW 264.7 cells10 µM11.06% mdpi.com
1m Pyridylpyrazole derivativeLPS-stimulated RAW 264.7 cells10 µM37.19% mdpi.com

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Investigation of Structural Modifications and Biological Responses

The systematic investigation of structural modifications of the 5-(4-bromophenyl)isoxazol-3-amine scaffold has provided valuable insights into its biological responses. Researchers have methodically altered different parts of the molecule, including the isoxazole (B147169) ring, the phenyl moiety, and the bromine substituent, to map the chemical space and identify key features for desired activities. nih.govchemimpex.comresearchgate.net

Impact of Substituents on Isoxazole Ring and Phenyl Moiety

Modifications to the isoxazole ring and the phenyl moiety of this compound analogs have been shown to significantly affect their biological profiles. The isoxazole ring is a crucial pharmacophore in many biologically active compounds, contributing to their metabolic stability and binding capabilities. researchgate.netnih.gov

Studies on related isoxazole-containing compounds have demonstrated that the nature and position of substituents on the isoxazole ring can modulate activity and selectivity. For instance, in a series of 3,5-dimethylisoxazole (B1293586) derivatives, the isoxazole moiety was found to act as an acetyl-lysine mimic, with the oxygen and nitrogen atoms forming critical hydrogen bonds within the binding pocket of bromodomains. acs.org Furthermore, attaching chiral iminosugar scaffolds to the C5 position of a 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole lead compound resulted in enhanced inhibitor affinity and selectivity for casein kinase 1δ. nih.gov

Similarly, the substitution pattern on the phenyl ring is a key determinant of biological activity. The presence and position of various functional groups on the phenyl ring can influence the compound's electronic properties, lipophilicity, and steric interactions with the target protein. For example, in a study of 4-phenyl-5-quinolinyl substituted isoxazole analogues, a 2-methyl substitution on the quinoline (B57606) ring of a compound designated as C11, which also contained an isoxazole ring, resulted in potent cytotoxicity against esophageal squamous cell carcinoma cell lines. nih.gov

The following table summarizes the impact of various substituents on the biological activity of isoxazole and phenyl moieties based on related studies.

Compound Series Modification Observed Biological Effect Reference
3,5-Dimethylisoxazole DerivativesIsoxazole as acetyl-lysine mimicHydrogen bonding with N1168 and Y1125 in bromodomain binding pocket acs.org
3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazoleAttachment of chiral iminosugars to C5 of isoxazoleEnhanced affinity and selectivity for casein kinase 1δ nih.gov
4-Phenyl-5-quinolinyl Substituted Isoxazoles2-Methyl substitution on quinoline ringPotent cytotoxicity against ESCC cell lines (IC50 < 20 nmol/L) nih.gov

Influence of Bromine Atom on Reactivity and Biological Activity

The bromine atom at the para-position of the phenyl ring in this compound plays a significant role in its reactivity and biological activity. Halogen atoms, particularly bromine, can influence a molecule's properties through a combination of electronic and steric effects, as well as their ability to form halogen bonds.

In studies of related compounds, the presence of a bromine atom has been linked to enhanced antimicrobial and antibiofilm effects. For instance, in a series of 2,5-diaryl-1,3-oxazoles, only those containing a bromine atom exhibited significant antimicrobial activity. mdpi.com Similarly, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, certain compounds showed promising antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov These findings suggest that the bromine atom is a critical feature for the biological activity of these classes of compounds.

Identification of Key Pharmacophores

Through extensive SAR studies, key pharmacophoric features of this compound and its analogs have been identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect.

For isoxazole-based compounds, the isoxazole ring itself is often a central pharmacophoric element. Its ability to act as a bioisostere for other functional groups, such as amides or esters, and its participation in hydrogen bonding are crucial for its biological activity. acs.org In the case of this compound, the key pharmacophoric features likely include:

The isoxazole ring as a rigid scaffold.

The 3-amino group on the isoxazole ring, which can act as a hydrogen bond donor.

The 5-(4-bromophenyl) group , where the phenyl ring provides a hydrophobic surface for interaction and the bromine atom can participate in halogen bonding.

The relative orientation of these groups is critical for proper binding to the target protein. For example, in a study of trisubstituted isoxazoles as allosteric ligands, the C-3, C-4, and C-5 substituents were found to anchor at specific positions within the binding site. dundee.ac.uk

Ligand-Target Interaction Analysis

Understanding how this compound and its derivatives interact with their biological targets is fundamental to lead optimization. This involves detailed studies of enzyme inhibition kinetics, binding affinities, and receptor selectivity.

Enzyme Inhibition Kinetics and Binding Affinities

While specific enzyme inhibition data for this compound is not extensively detailed in the provided context, studies on analogous compounds provide a framework for understanding its potential mechanisms. Enzyme inhibition assays are used to determine how a compound affects the rate of an enzyme-catalyzed reaction. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) provide insights into the compound's mechanism of action and potency. libretexts.org

For instance, in the study of 4-phenyl-5-quinolinyl substituted isoxazole analogues, the most promising compound, C11, was found to have an IC50 of less than 20 nmol/L against two esophageal squamous cell carcinoma cell lines, indicating potent inhibition. nih.gov Binding affinity, often measured as the dissociation constant (Kd), quantifies the strength of the interaction between a ligand and its target. Lower Kd values indicate higher binding affinity. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine these parameters.

The following table illustrates typical data obtained from enzyme inhibition and binding affinity studies for related isoxazole compounds.

Compound Target Inhibition Type IC50 / Ki Binding Affinity (Kd) Reference
C11 (isoxazole analogue)TubulinNot Specified< 20 nmol/LNot Specified nih.gov
Trisubstituted IsoxazolesRORγt LBDAllostericNot SpecifiedΔTm up to 6.4 °C dundee.ac.uk
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulinNot SpecifiedNot Specified-6.502 to -8.341 kcal/mol (docking score) mdpi.comresearchgate.net

Receptor Binding Studies and Selectivity Profiling

Receptor binding studies are crucial for determining the affinity and selectivity of a compound for its intended target over other receptors, enzymes, or ion channels. High selectivity is a desirable property for a drug candidate as it minimizes off-target effects. These studies are often conducted using radioligand binding assays or fluorescence-based techniques.

For example, in the development of isoxazole-based allosteric ligands for the RORγt nuclear receptor, selectivity profiling against other ROR isoforms and a panel of other nuclear receptors would be essential. dundee.ac.uk Similarly, for isoxazole derivatives targeting casein kinase 1, assessing their activity against other kinase family members is critical to establish their selectivity profile. nih.gov

The selectivity of a compound is often expressed as a ratio of its binding affinity for the primary target versus its affinity for off-targets. A higher ratio indicates greater selectivity. While specific receptor binding and selectivity data for this compound are not provided, the general approach involves screening the compound against a panel of relevant biological targets to identify any potential cross-reactivity.

Elucidation of Mechanism of Action (MOA)

The isoxazole ring system is a versatile scaffold found in compounds targeting a wide array of biological processes. The mechanism of action for isoxazole derivatives is diverse and dependent on the specific substitutions on the core ring structure. Research into this class of compounds has unveiled several key mechanisms.

In the context of cancer therapy, particularly for hematological malignancies, isoxazole derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest. nih.gov They are also known to increase the production of reactive oxygen species (ROS) within cancer cells. nih.gov The putative pharmacological targets are numerous and include critical cellular proteins such as c-Myc, BET, ATR, FLT3, HSP90, CARM1, tubulin, and histone deacetylases (HDACs). nih.gov Furthermore, some derivatives are being explored for their ability to interfere with immune checkpoint pathways like PD-1/PD-L1. nih.gov Other anticancer mechanisms associated with isoxazole scaffolds include the inhibition of enzymes like aromatase and topoisomerase, and the disruption of tubulin polymerization. researchgate.net

Beyond oncology, isoxazole derivatives have been identified as a novel class of carbonic anhydrase (CA) inhibitors, which bind at the entrance of the enzyme's active site. acs.org In the field of immunology, certain isoxazoles exhibit immunosuppressive properties, while others, such as the HAB-439 isoxazoline (B3343090) derivative, function as aminopeptidase (B13392206) inhibitors, stimulating delayed-type hypersensitivity responses. nih.gov Additionally, specific isoxazole analogs have been designed as ligands for nicotinic acetylcholine (B1216132) receptors, demonstrating analgesic properties. nih.gov In agricultural science, some isoxazole carboxamides are thought to act by competing with herbicides like chlorsulfuron (B1668881) in the active site of acetolactate synthase. nih.gov

Rational Design of New Isoxazole Analogs

The rational design of new isoxazole analogs is a cornerstone of medicinal chemistry, leveraging an understanding of the molecule's structure-activity relationship (SAR) to create compounds with optimized therapeutic properties. researchgate.netresearchgate.net This design process often employs bioisosterism, where the isoxazole ring is used as a substitute for other heterocycles like thiazoles or imidazoles to improve pharmacological profiles. rsc.org The goal is to develop novel chemical scaffolds that exhibit broad-spectrum activity, high potency, low toxicity, and favorable pharmacokinetic characteristics. rsc.org The versatility of the isoxazole structure allows for its incorporation into more complex molecules, leading to the development of potent and selective agents for various diseases. researchgate.netnih.gov

Strategies for Enhancing Potency and Selectivity

Enhancing the potency and selectivity of isoxazole-based compounds involves strategic structural modifications. Key strategies focus on the substitution patterns around the isoxazole core.

Substitution at C3 and C5 Positions: The substituents at the 3 and 5 positions of the isoxazole ring are critical for activity. For instance, in the development of Toll-Like Receptor 7 (TLR7) agonists, exploring different substituents at the C3 position was a key strategy. nih.gov

Linker Modification: The nature of the linker connecting the isoxazole core to other pharmacophoric groups significantly influences potency. In one study on trisubstituted isoxazoles, a compound with an ether linker demonstrated higher potency compared to analogs with a thioether or a methylated amine linker, likely due to differences in bond angles, length, and rotational freedom. dundee.ac.uk

Target-Specific Modifications: Modifications are tailored to the specific biological target. For example, SAR studies on isoxazole esters aim to improve anti-tuberculosis potency. researchgate.net Similarly, for cannabinoid receptor antagonists, high affinity for the central CB1 receptor (Ki = 2 nM) with low affinity for the peripheral CB2 receptor (Ki > 1000 nM) defines selectivity. researchgate.net

A study on isoxazolo[5,4-d]pyrimidines highlighted the impact of different amine groups at the C4 position, where a 3-methylpiperidine (B147322) ring conferred potent TLR7 agonist activity, while an isobutylamine (B53898) substituent was inactive or cytotoxic. nih.gov

Optimization of Biological Activity Profiles

The chemical stability of these compounds is also a key consideration. Optimization of reaction conditions during synthesis can lead to high yields of pure, chemically stable isoxazole derivatives. researchgate.net For example, structural modifications of isoxazole[4,5-d]pyrimidine derivatives showed that closely related compounds could have differential effects on humoral and cell-mediated immune responses, indicating that fine-tuning the structure can optimize the desired biological effect. nih.gov

Development of Multi-Targeted Therapies

An emerging and promising trend in drug discovery is the development of multi-targeted therapies, and the isoxazole scaffold is well-suited for this approach. nih.gov By interacting with multiple pharmacological targets simultaneously, a single isoxazole-based drug can potentially offer a more effective treatment for complex diseases like cancer. nih.gov

The ability of isoxazole derivatives to engage a wide range of biological targets—including various enzymes, receptors, and signaling proteins—underpins their potential in multi-targeted drug design. nih.gov For instance, in the treatment of hematological malignancies, isoxazole compounds have been shown to have several putative targets, such as kinases (ATR, FLT3), transcription-related proteins (c-Myc, BET), and proteins involved in cellular stress and degradation (HSP90, tubulin, HDACs). nih.gov This multi-targeting capability could lead to synergistic therapeutic effects and may help in overcoming drug resistance, a major challenge in cancer therapy. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.